molecular formula C22H28O2S2Sn B095304 Bis(benzoylthio)dibutylstannane CAS No. 15481-48-8

Bis(benzoylthio)dibutylstannane

Cat. No. B095304
CAS RN: 15481-48-8
M. Wt: 507.3 g/mol
InChI Key: BRIMXLZSNXEUEL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(benzoylthio)dibutylstannane, also known as BBTDS, is an organotin compound that has been widely used in scientific research. It is a white crystalline solid with the molecular formula C26H38O2S2Sn and a molecular weight of 579.25 g/mol. BBTDS has been found to exhibit a variety of biochemical and physiological effects, making it a valuable tool for studying biological processes.

Mechanism Of Action

The mechanism of action of Bis(benzoylthio)dibutylstannane is not well understood, but it is thought to act as a Lewis acid catalyst in many reactions. It has been found to promote the formation of carbon-carbon and carbon-sulfur bonds, and to catalyze the addition of nucleophiles to carbonyl groups. Bis(benzoylthio)dibutylstannane has also been shown to act as a mild oxidizing agent in some reactions.

Biochemical And Physiological Effects

Bis(benzoylthio)dibutylstannane has been found to exhibit a variety of biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of disease. Bis(benzoylthio)dibutylstannane has also been found to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

Bis(benzoylthio)dibutylstannane has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and purify, and is stable under a wide range of conditions. Bis(benzoylthio)dibutylstannane is also relatively non-toxic, making it a safer alternative to some other organotin compounds. However, Bis(benzoylthio)dibutylstannane is not suitable for all types of reactions, and may not be effective in some cases. Additionally, its anti-cancer and anti-inflammatory properties may interfere with some experiments, making it important to carefully consider its use in each case.

Future Directions

There are several potential future directions for research involving Bis(benzoylthio)dibutylstannane. One area of interest is the development of new synthetic methods using Bis(benzoylthio)dibutylstannane as a catalyst. Another potential direction is the investigation of its anti-cancer and anti-inflammatory properties, with the goal of developing new therapies for these diseases. Finally, Bis(benzoylthio)dibutylstannane may have potential applications in the development of new materials and nanotechnology, which could be an exciting area for future research.

Synthesis Methods

Bis(benzoylthio)dibutylstannane can be synthesized by reacting dibutyltin oxide with benzoyl chloride in the presence of thioacetic acid. The reaction produces Bis(benzoylthio)dibutylstannane as a white precipitate, which can be purified by recrystallization. This synthesis method has been widely used in the production of Bis(benzoylthio)dibutylstannane for research purposes.

Scientific Research Applications

Bis(benzoylthio)dibutylstannane has been extensively used in scientific research as a reagent for organic synthesis and as a catalyst for various reactions. It has been found to be particularly useful in the synthesis of thioesters, which are important intermediates in the production of pharmaceuticals and other organic compounds. Bis(benzoylthio)dibutylstannane has also been used in the preparation of organotin compounds with potential applications in the fields of materials science and nanotechnology.

properties

CAS RN

15481-48-8

Product Name

Bis(benzoylthio)dibutylstannane

Molecular Formula

C22H28O2S2Sn

Molecular Weight

507.3 g/mol

IUPAC Name

S-[benzoylsulfanyl(dibutyl)stannyl] benzenecarbothioate

InChI

InChI=1S/2C7H6OS.2C4H9.Sn/c2*8-7(9)6-4-2-1-3-5-6;2*1-3-4-2;/h2*1-5H,(H,8,9);2*1,3-4H2,2H3;/q;;;;+2/p-2

InChI Key

BRIMXLZSNXEUEL-UHFFFAOYSA-L

Isomeric SMILES

CCCC[Sn+2]CCCC.C1=CC=C(C=C1)C(=S)[O-].C1=CC=C(C=C1)C(=S)[O-]

SMILES

CCCC[Sn](CCCC)(SC(=O)C1=CC=CC=C1)SC(=O)C2=CC=CC=C2

Canonical SMILES

CCCC[Sn+2]CCCC.C1=CC=C(C=C1)C(=S)[O-].C1=CC=C(C=C1)C(=S)[O-]

Other CAS RN

15481-48-8

synonyms

bis(benzoylthio)dibutylstannane

Origin of Product

United States

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